molecular formula C11H11BrN2O2 B13197676 Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate

Cat. No.: B13197676
M. Wt: 283.12 g/mol
InChI Key: MBRKUPMRBDVWKA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features a bromine atom at the 4-position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The indole ring can intercalate with DNA or interact with enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with bromine at the 5-position.

    Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate: Chlorine instead of bromine at the 4-position.

    Methyl 2-amino-2-(4-fluoro-1H-indol-3-yl)acetate: Fluorine instead of bromine at the 4-position.

Uniqueness

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its reactivity and biological activity compared to its analogs. The specific positioning of the bromine atom can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3

InChI Key

MBRKUPMRBDVWKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N

Origin of Product

United States

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